Cas no 93635-76-8 (ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate)

ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate structure
93635-76-8 structure
商品名:ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate
CAS番号:93635-76-8
MF:C11H20O6
メガワット:248.272904396057
MDL:MFCD11112138
CID:801452
PubChem ID:52987879

ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate 化学的及び物理的性質

名前と識別子

    • (2S,3R)-Ethyl 3-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-methylpropanoate
    • 3-(2,2-Dimethyl-[1,3]dioxolan-4-yl)-2,3-dihydroxy-2-methyl-propionic acid ethyl ester
    • D-Arabinonic acid, 2-C-methyl-4,5-O-(1-methylethylidene)-,ethyl ester
    • D-ARABINONIC ACID,2-C-METHYL-4,5-O-(1-METHYLETHYLIDENE)ETHYL ESTER
    • ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate
    • (2S,3R)-3-[(4R)-2,2-dimethyl-[1,3]dioxolan-4-yl]-2,3-dihydroxy-2-methyl-propionic acid ethyl ester
    • (2S,3R,4R)-4,5-O-isopropylidene-2,3,4,5-tetrahydroxy-2-methyl-pent
    • 2-C-Methyl-4,5-O-(1-methylethylidene)-D-arabinonic acid ethyl ester
    • D-Arabinonic acid,2-C-methyl-4,5-O-(1-methylethylidene)-,ethyl
    • ethyl 4,5-O-isopropylidene-2-C-methyl-D-arabinonate
    • X8443
    • 4,5-O-ISOPROPYLIDENE-2-C-METHYL-D-ARABINONATE
    • D-ARABINONIC ACID,2-C-METHYL-4,5-O-(1-METHYLETHYLIDENE)-,ETHYL ESTER
    • D-Arabinonic acid, 2-C-methyl-4,5-O-(1-methylethylidene)-, ethyl ester
    • (2S,3R)-3-((4R)-2,2-Dimethyldioxolan-4-yl)-2-methyl-2,3-dihydroxypropanoic acid ethyl ester
    • 2-C-Methyl-4,5-O-(1-methylethylidene)-
    • Ethyl 2-C-methyl-4,5-O-(1-methylethylidene)-D-arabinonate (ACI)
    • D
    • SCHEMBL768088
    • AS-19467
    • (2S,3R)-3-[(4R)-2,2-Dimethyl-[1,3]-dioxolan-4-yl]-2,3-dihydroxy-2-methyl-propionic acid ethyl ester
    • ethyl (2S,3R)-3-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-methylpropanoate
    • MFCD11112138
    • (2s, 3r)-3-[(4r)-2,2-dimethyl-[1,3]dioxolan-4-yl]-2,3-dihydroxy-2-methyl-propionic acid ethyl ester
    • C11H20O6
    • 93635-76-8
    • AKOS022172906
    • CS-M2472
    • DTXSID50680992
    • AC-28966
    • BHCHXRCKXIVVCN-XLDPMVHQSA-N
    • D-ARABINONIC ACID,2-C-METHYL-4,5-O-(1-METHYLETHYLIDENE)-,ETHYL ESTER;(2S,3R)-Ethyl 3-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-methylpropanoate
    • MDL: MFCD11112138
    • インチ: 1S/C11H20O6/c1-5-15-9(13)11(4,14)8(12)7-6-16-10(2,3)17-7/h7-8,12,14H,5-6H2,1-4H3/t7-,8-,11+/m1/s1
    • InChIKey: BHCHXRCKXIVVCN-XLDPMVHQSA-N
    • ほほえんだ: [C@H]([C@H]1COC(C)(C)O1)(O)[C@@](O)(C)C(=O)OCC

計算された属性

  • せいみつぶんしりょう: 248.12600
  • どういたいしつりょう: 248.126
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 17
  • 回転可能化学結合数: 5
  • 複雑さ: 290
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 3
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.3
  • トポロジー分子極性表面積: 85.2

じっけんとくせい

  • 密度みつど: 1.185±0.06 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: 75.0-75.5 ºC
  • ふってん: 361.5°C at 760 mmHg
  • フラッシュポイント: 133.189°C
  • 屈折率: 1.475
  • ようかいど: 微溶性(32 g/l)(25ºC)、
  • PSA: 85.22000
  • LogP: -0.18710

ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate セキュリティ情報

  • シグナルワード:Warning
  • 危害声明: H302
  • 警告文: P280-P305+P351+P338
  • ちょぞうじょうけん:Inert atmosphere,2-8°C

ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate 税関データ

  • 税関コード:2932999099
  • 税関データ:

    中国税関番号:

    2932999099

    概要:

    2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB436254-100g
(2S,3R)-Ethyl 3-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-methylpropanoate; .
93635-76-8
100g
€230.00 2025-02-19
TRC
M320025-0.25g
2-C-Methyl-4,5-O-(1-methylethylidene)-D-arabinonic Acid Ethyl Ester
93635-76-8
0.25g
$ 75.00 2022-06-02
TRC
M320025-25g
2-C-Methyl-4,5-O-(1-methylethylidene)-D-arabinonic Acid Ethyl Ester
93635-76-8
25g
$ 400.00 2022-06-02
TRC
M320025-250mg
2-C-Methyl-4,5-O-(1-methylethylidene)-D-arabinonic Acid Ethyl Ester
93635-76-8
250mg
$87.00 2023-05-17
eNovation Chemicals LLC
Y1101343-1kg
(2S,3R)-3-((4R)-2,2-Dimethyldioxolan-4-yl)-2-methyl-2,3-dihydroxypropanoic acid ethyl ester
93635-76-8 97%
1kg
$380 2024-06-05
TRC
M320025-5g
2-C-Methyl-4,5-O-(1-methylethylidene)-D-arabinonic Acid Ethyl Ester
93635-76-8
5g
$ 205.00 2022-06-02
TRC
M320025-1g
2-C-Methyl-4,5-O-(1-methylethylidene)-D-arabinonic Acid Ethyl Ester
93635-76-8
1g
$ 145.00 2022-06-02
TRC
M320025-100g
2-C-Methyl-4,5-O-(1-methylethylidene)-D-arabinonic Acid Ethyl Ester
93635-76-8
100g
$867.00 2023-05-17
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-SM694-20g
ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate
93635-76-8 98%
20g
109.0CNY 2021-08-04
Alichem
A159001910-1000g
(2S,3R)-Ethyl 3-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-methylpropanoate
93635-76-8 98%
1000g
$374.40 2023-08-31

ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Benzyltriethylammonium chloride ,  Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone ;  3 h, rt; rt → 0 °C
1.2 5 min, < 5 °C; 30 min, 0 °C
1.3 Reagents: Sodium bisulfite Solvents: Water
リファレンス
An efficient and practical method for olefin dihydroxylation
Luo, Zhi-bin; Zhao, Chen; Xie, Jimin; Lu, Hong-fei, Synthesis, 2016, 48(21), 3696-3700

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone ;  5 h, 0 - 5 °C
リファレンス
Bi- and monocyclic nucleoside analogs for treatment of hepatitis e
, World Intellectual Property Organization, , ,

ごうせいかいろ 3

はんのうじょうけん
1.1 Catalysts: 1H-Imidazolium, 1,3-didodecyl-2-methyl-, chloride (1:1) Solvents: Acetone ;  10 min, rt; rt → 0 °C
1.2 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) ;  2 h, 0 - 5 °C
1.3 Reagents: Sodium bisulfite Solvents: Water
リファレンス
Dihydroxylation of Olefins with Potassium Permanganate Catalyzed by Imidazolium Salt
Khan, Imran; Luo, Zhi-Bin ; Valeru, Anil; Xu, Yin; Liu, Bin; et al, Synthesis, 2018, 50(9), 1815-1819

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone ;  5 h, 0 - 5 °C
1.2 Reagents: Sodium sulfite Solvents: Water
リファレンス
Preparation of substituted nucleosides, nucleotides and analogs thereof as antitumor and HCV antiviral agents
, World Intellectual Property Organization, , ,

ごうせいかいろ 5

はんのうじょうけん
リファレンス
Branched-chain sugars, part VII. Synthesis of saccharinic acid derivatives
Lopez Aparicio, Fidel J.; Izquierdo Cubero, Isidoro; Portal Olea, Maria D., Carbohydrate Research, 1984, 129, 99-109

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone ;  0 - 5 °C; 2 h, 0 - 5 °C
1.2 Reagents: Sodium sulfite Solvents: Water ;  2 h, 0 - 5 °C
リファレンス
Preparation of substituted nucleosides, nucleotides and analogs thereof as antiviral agents
, World Intellectual Property Organization, , ,

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Ethylene glycol ,  Sodium bicarbonate ,  Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone ,  Water ;  2 h, -10 °C; 1 h, -10 °C
1.2 Reagents: Sodium bisulfite Solvents: Water
リファレンス
Preparation of 2'-disubstituted nucleoside and nucleotide triphosphate derivatives and their use as anti-HCV and antiviral agents
, World Intellectual Property Organization, , ,

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone ;  2 h, 0 - 5 °C
1.2 Reagents: Sodium sulfite Solvents: Water ;  2 h
リファレンス
prepn of substituted nucleosides, nucleotides and analogs thereof as antiviral agents
, United States, , ,

ごうせいかいろ 9

はんのうじょうけん
リファレンス
2'-cyano substituted nucleoside derivatives and methods of use thereof for the treatment of viral diseases
, United States, , ,

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Ethylene glycol ,  Sodium bicarbonate ,  Sodium permanganate Solvents: Ethyl acetate ;  -10 - -5 °C; -5 °C → 0 °C; 0 - 10 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
リファレンス
Process for preparation of 3,5-dibenzoyl-2-deoxy-2-fluoro-2-methyl-D-ribose-γ-lactone
, China, , ,

ごうせいかいろ 11

はんのうじょうけん
リファレンス
Improved synthesis method of sofosbuvir drug for treatment of hepatitis C by using sodium permanganate oxidizer, tin tetrachloride catalyst and pentafluorophenol
, China, , ,

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Ethylene glycol ,  Sodium bicarbonate ,  Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone ,  Water ;  2 h, -10 °C; 1 h, -10 °C
1.2 Reagents: Sodium bisulfite Solvents: Water
リファレンス
Preparation of 2'-cyano nucleoside and nucleotide triphosphate derivatives and their use as anti-HCV and antiviral agents
, World Intellectual Property Organization, , ,

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Ethylene glycol ,  Sodium bicarbonate ,  Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone ,  Water ;  2 h, -10 °C; 1 h, -10 °C
1.2 Reagents: Sodium bisulfite Solvents: Water
リファレンス
Preparation of 2'-substituted nucleoside derivatives and methods of use thereof for the treatment of viral diseases
, World Intellectual Property Organization, , ,

ごうせいかいろ 14

はんのうじょうけん
リファレンス
Preparation of alkyl-substituted 2-deoxy-2-fluoro-D-ribofuranosyl pyrimidine and purine nucleoside analogs via condensation of the lactone to nucleosides as potential antiviral agents
, World Intellectual Property Organization, , ,

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Triphenylphosphine Solvents: Water ;  rt → 80 °C; 15 - 18 h, 70 - 80 °C
1.2 Solvents: Dichloromethane ;  0 - 5 °C; 0.5 h, 0 - 5 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  5 °C → 25 °C; 1 - 3 h, 20 - 25 °C
1.4 Reagents: Potassium ,  Sodium chlorite Solvents: tert-Butanol ,  Water ;  rt; 24 h, rt
1.5 Reagents: Water ,  Sodium sulfite
リファレンス
Method for preparing ethyl 2-C-methyl-4,5-O-(1-methylethylidene)-D-arabinate
, China, , ,

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Sodium bicarbonate Solvents: Acetone ,  Ethylene glycol ;  -20 - -15 °C
1.2 Reagents: Sodium permanganate Solvents: Water ;  1.5 h, -20 - -15 °C
1.3 Reagents: Sodium bisulfite Solvents: Water ;  1 h, 0 - 5 °C
リファレンス
Preparation method of intermediate of sofosbuvir
, China, , ,

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Ethylene glycol ,  Sodium bicarbonate ,  Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Acetone ,  Water ;  1 h, -15 - -10 °C; 1 h, -15 - -10 °C
1.2 Reagents: Sodium bisulfite Solvents: Water ;  < 4 °C
リファレンス
Preparation of 2'-cyano substituted nucleoside derivatives and methods of use thereof for the treatment of viral diseases
, Canada, , ,

ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate Raw materials

ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate Preparation Products

ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate 関連文献

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推奨される供給者
Amadis Chemical Company Limited
(CAS:93635-76-8)ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate
A855203
清らかである:99%
はかる:500g
価格 ($):368.0